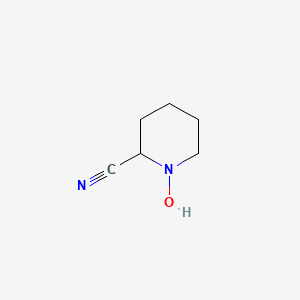

1-Hydroxypiperidine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Hydroxypiperidine-2-carbonitrile is an organic compound with the molecular formula C6H10N2O. It is a derivative of piperidine, a six-membered heterocyclic amine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxypiperidine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of piperidine with cyanogen bromide in the presence of a base, followed by hydroxylation. The reaction conditions typically include a solvent such as methanol or ethanol and a temperature range of 0-25°C .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of pyridine derivatives. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxypiperidine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitrone derivatives using oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can convert it into piperidine derivatives using reducing agents like sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in methanol as a solvent.

Reduction: Sodium borohydride in ethanol.

Substitution: Various nucleophiles in the presence of a base.

Major Products Formed:

Oxidation: Nitrone derivatives.

Reduction: Piperidine derivatives.

Substitution: Substituted piperidine compounds.

Scientific Research Applications

1-Hydroxypiperidine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-hydroxypiperidine-2-carbonitrile involves its interaction with molecular targets through its functional groups. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The exact molecular pathways and targets depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Piperidine: A parent compound with a similar structure but lacking the hydroxyl and nitrile groups.

Pyridine: A related heterocyclic compound with a nitrogen atom in the ring.

Piperazine: Another heterocyclic amine with two nitrogen atoms in the ring.

Uniqueness: 1-Hydroxypiperidine-2-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct chemical properties and reactivity compared to its analogs . These functional groups enhance its versatility in synthetic applications and its potential as a precursor for various biologically active compounds .

Biological Activity

1-Hydroxypiperidine-2-carbonitrile is an organic compound with the molecular formula C6H10N2O. It is a derivative of piperidine, a six-membered heterocyclic amine, and has been the subject of various studies due to its significant biological activities.

Anti-Cancer Properties

This compound has demonstrated anti-cancer activity against several cancer cell lines. Research indicates that it exhibits antiproliferative effects , making it a potential candidate for cancer treatment. For instance, studies have shown its effectiveness in inhibiting the growth of human tumor cell lines, which could pave the way for developing new cancer therapies.

Anti-Inflammatory Effects

The compound has also been identified as possessing anti-inflammatory properties . This suggests its potential use in treating inflammatory diseases such as arthritis. The mechanisms underlying these effects may involve modulation of inflammatory pathways, although specific molecular targets require further investigation.

Antibacterial Activity

In addition to its anti-cancer and anti-inflammatory properties, this compound exhibits antibacterial activity . It has shown efficacy against various bacterial strains, including multidrug-resistant organisms. This characteristic positions it as a promising candidate for developing new antibacterial agents .

The primary mode of action for this compound appears to involve its interaction with the GABAergic pathway . It enhances GABA transmission in the brain, which could be beneficial in controlling convulsive seizures. This interaction suggests potential applications in neurological disorders as well.

Synthesis and Characterization

This compound can be synthesized through various methods, including reacting piperidine-2-carbonitrile with sodium borohydride in trifluoroacetic acid or using 4-piperidone with oxalyl chloride and sodium cyanide. Characterization techniques such as NMR, IR, and mass spectrometry are employed to confirm the purity and identity of the compound.

Analytical Methods

Analytical techniques utilized for studying this compound include:

- Gas Chromatography (GC)

- Liquid Chromatography (LC)

- High-Performance Liquid Chromatography (HPLC)

- Mass Spectrometry (MS)

- Fourier Transform Infrared Spectroscopy (FTIR)

These methods are crucial for assessing the compound's stability, purity, and biological activity.

Toxicity and Safety

While limited information exists regarding the toxicity of this compound, it is essential to handle it with caution in laboratory settings. Following appropriate safety protocols is recommended during experiments involving this compound.

Applications in Scientific Research

This compound serves multiple roles in scientific research:

- As a building block for synthesizing complex organic molecules.

- In studies related to enzyme mechanisms, particularly nitrile hydratases.

- As a precursor for developing piperidine-based therapeutic agents.

- In industrial applications for producing specialty chemicals and materials .

Current State of Research

Ongoing research focuses on exploring the synthesis, properties, and applications of this compound across various fields such as medicinal chemistry and organic synthesis. Its promising results in biological assays highlight its potential implications in drug discovery and development.

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

1-hydroxypiperidine-2-carbonitrile |

InChI |

InChI=1S/C6H10N2O/c7-5-6-3-1-2-4-8(6)9/h6,9H,1-4H2 |

InChI Key |

RPPJLQGTSXPSOR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)C#N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.